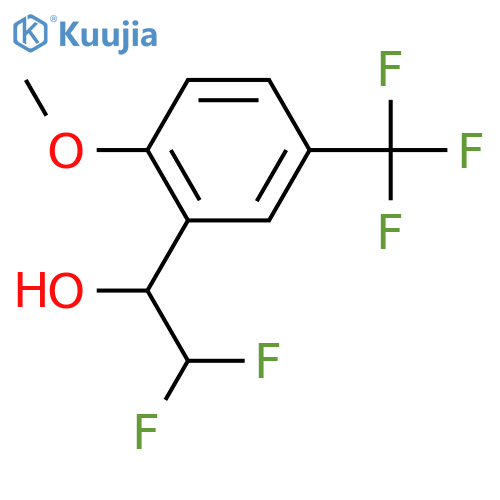Cas no 2228968-10-1 (2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol)

2228968-10-1 structure
商品名:2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol
2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- α-(Difluoromethyl)-2-methoxy-5-(trifluoromethyl)benzenemethanol
- 2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol
- EN300-1965069
- 2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol
- 2228968-10-1
-
- インチ: 1S/C10H9F5O2/c1-17-7-3-2-5(10(13,14)15)4-6(7)8(16)9(11)12/h2-4,8-9,16H,1H3
- InChIKey: USEXAVGLOLHAHK-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C(C=CC=1OC)C(F)(F)F)(O)C(F)F
計算された属性
- せいみつぶんしりょう: 256.05227034g/mol
- どういたいしつりょう: 256.05227034g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 29.5Ų
2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965069-10.0g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 10g |
$3376.0 | 2023-06-01 | ||
| Enamine | EN300-1965069-0.05g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 0.05g |
$660.0 | 2023-09-17 | ||
| Enamine | EN300-1965069-1.0g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 1g |
$785.0 | 2023-06-01 | ||
| Enamine | EN300-1965069-2.5g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 2.5g |
$1539.0 | 2023-09-17 | ||
| Enamine | EN300-1965069-1g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 1g |
$785.0 | 2023-09-17 | ||
| Enamine | EN300-1965069-10g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 10g |
$3376.0 | 2023-09-17 | ||
| Enamine | EN300-1965069-5.0g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 5g |
$2277.0 | 2023-06-01 | ||
| Enamine | EN300-1965069-0.5g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 0.5g |
$754.0 | 2023-09-17 | ||
| Enamine | EN300-1965069-0.25g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 0.25g |
$723.0 | 2023-09-17 | ||
| Enamine | EN300-1965069-5g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 5g |
$2277.0 | 2023-09-17 |
2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol 関連文献
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
2228968-10-1 (2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol) 関連製品
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
